molecular formula C15H13NO3 B14588080 5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide CAS No. 61494-22-2

5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide

Cat. No.: B14588080
CAS No.: 61494-22-2
M. Wt: 255.27 g/mol
InChI Key: RPMGTPPFSUBIBS-UHFFFAOYSA-N
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Description

5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

The synthesis of 5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method is the condensation reaction with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide undergoes various chemical reactions, including:

Scientific Research Applications

5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

5-(Furan-2-YL)-N-hydroxy-N-phenylpenta-2,4-dienamide can be compared with other furan derivatives such as:

These compounds share the furan ring structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

CAS No.

61494-22-2

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

5-(furan-2-yl)-N-hydroxy-N-phenylpenta-2,4-dienamide

InChI

InChI=1S/C15H13NO3/c17-15(16(18)13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-19-14/h1-12,18H

InChI Key

RPMGTPPFSUBIBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C=CC=CC2=CC=CO2)O

Origin of Product

United States

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